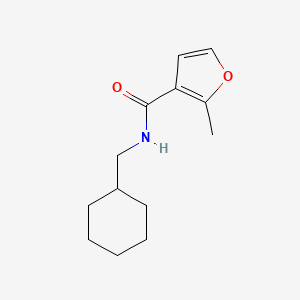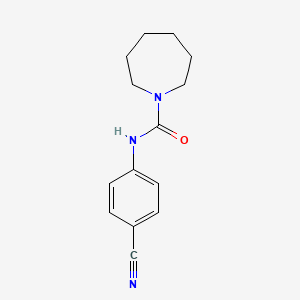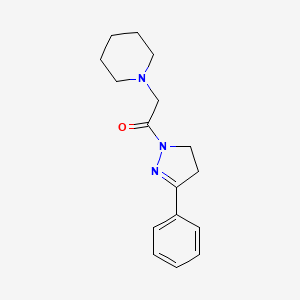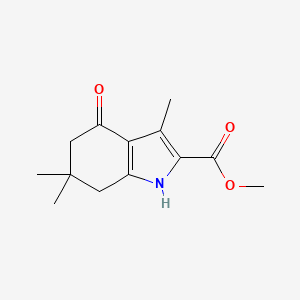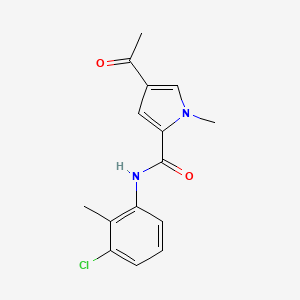
4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has gained significant attention in the scientific community due to its diverse biological activities. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that the compound can modulate the levels of various biochemical markers in the body, including cytokines, prostaglandins, and reactive oxygen species. It has also been shown to alter the expression of certain genes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and exhibits potent biological activity at low concentrations. However, its use is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
2. Exploring the compound's potential as a pesticide or herbicide for use in agriculture.
3. Studying the compound's potential as a material for use in the development of new electronic or optical devices.
4. Investigating the compound's potential as a catalyst for use in organic synthesis reactions.
Conclusion:
In conclusion, 4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is a versatile chemical compound with diverse biological activities. Its potential applications in medicine, agriculture, and material science make it an important subject of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
Synthesemethoden
The synthesis of 4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole involves the reaction of 3-methylbenzenethiol with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicine. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. The compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
4-methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-5-4-6-9(7-8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUITRKVLSKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

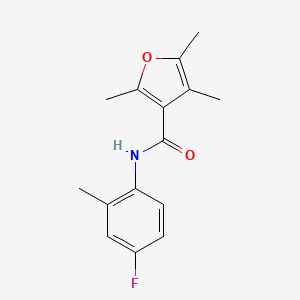

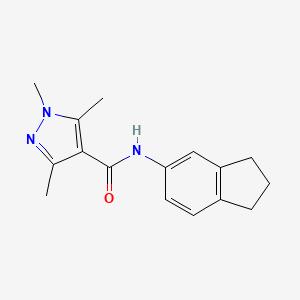
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
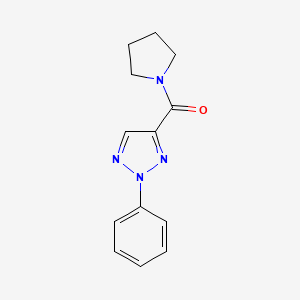
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

